molecular formula C16H12BrN3O5S B4654267 2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate CAS No. 463959-58-2

2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

Cat. No.: B4654267
CAS No.: 463959-58-2
M. Wt: 438.3 g/mol
InChI Key: YOXDZOIXMFYWRJ-SDQBBNPISA-N
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Description

The compound 2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate belongs to a class of heterocyclic molecules featuring a thiazolo-triazin core fused with substituted aromatic rings.

Properties

IUPAC Name

[2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O5S/c1-7-14(22)18-16-20(19-7)15(23)12(26-16)6-9-4-10(17)13(25-8(2)21)11(5-9)24-3/h4-6H,1-3H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXDZOIXMFYWRJ-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OC(=O)C)OC)SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OC(=O)C)OC)/SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463959-58-2
Record name 2-BROMO-6-METHOXY-4-[(Z)-(6-METHYL-3,7-DIOXO-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDENE)METHYL]PHENYL ACETATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom. This is followed by the formation of the thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene moiety through a series of condensation reactions involving appropriate precursors. The final step involves the esterification of the resulting compound with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound is not common due to its complexity and the specialized conditions required for its synthesis. in a research setting, the synthesis is typically carried out in a controlled laboratory environment using standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene moieties.

    Ester Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 2-bromo-6-methoxy derivatives exhibit antimicrobial properties. These compounds can potentially inhibit the growth of various bacterial strains and fungi. Research into thiazole derivatives has shown that they can act against resistant strains of bacteria, making them candidates for further investigation in antibiotic development.

Anticancer Potential

Thiazolo[3,2-b][1,2,4]triazin derivatives have been explored for their anticancer properties. The unique structural characteristics of 2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo)] may contribute to selective cytotoxicity against cancer cells while sparing normal cells. Studies focusing on the mechanism of action could reveal pathways through which this compound induces apoptosis in malignant cells.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research has indicated that similar compounds can inhibit enzymes involved in critical metabolic pathways. Investigating the inhibitory effects on specific enzymes could lead to therapeutic applications in metabolic disorders.

Drug Development

Given its complex structure and potential biological activities, 2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo)] could serve as a lead compound in drug discovery programs. Structure-activity relationship (SAR) studies may help optimize its pharmacological properties.

Chemical Synthesis and Material Science

The synthesis of this compound may also have implications in material science, particularly in the development of new polymers or nanomaterials with specific functionalities derived from its chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The bromine atom and the thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene moiety are key functional groups that enable the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on substituent variations, molecular properties, and synthesis strategies.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Synthetic Methods
2-bromo-6-methoxy-4-[(Z)-(6-(4-methylbenzyl)-3,7-dioxo-7H-thiazolo[3,2-b]triazin-2-ylidene)methyl]phenyl acetate (620539-11-9) R₁ = 4-methylbenzyl, R₂ = Br C₂₃H₁₈BrN₃O₅S 528.3751 Nucleophilic displacement, Mitsunobu coupling for ether formation
[2-bromo-4-[(Z)-(2-(3-chlorophenyl)-6-oxothiazolo-triazol-5-ylidene)methyl]-6-methoxyphenyl] acetate (507244-69-1) R₁ = 3-chlorophenyl, R₂ = Br C₂₀H₁₃BrClN₃O₄S 504.9498 Condensation of substituted 2-bromo-1-phenylethanone with triazole-thiones
4-[(Z)-(6-benzyl-3,7-dioxo-7H-thiazolo[3,2-b]triazin-2-ylidene)methyl]phenyl acetate (463959-55-9) R₁ = benzyl, R₂ = H C₂₂H₁₇N₃O₅S 435.454 Alkylation of 4-amino-3-phenyl-1H-triazole-5(4H)-thione
4-[(Z)-(2-(4-isopropoxyphenyl)-6-oxothiazolo-triazol-5-ylidene)methyl]-2-methoxyphenyl acetate (MFCD05154792) R₁ = 4-isopropoxyphenyl, R₂ = H C₂₃H₂₂N₃O₅S 476.50 (estimated) Mitsunobu reaction for ether linkage, cyclization

Key Findings:

Substituent Impact on Molecular Weight: Bulky substituents (e.g., 4-methylbenzyl in ) increase molecular weight significantly (528.38 g/mol), while smaller groups (e.g., H in ) reduce it to ~435 g/mol .

Synthetic Strategies: Mitsunobu Coupling: Used to introduce ether linkages (e.g., isopropoxy in ) . Nucleophilic Displacement: Critical for installing alkyl/aryl groups on the triazin-thiazole core (e.g., 4-methylbenzyl in ) . Condensation Reactions: Central to forming the thiazolo-triazin backbone via reactions between substituted phenylethanones and triazole-thiones .

Biological Relevance :

  • Analogs with halogenated aryl groups (e.g., 3-chlorophenyl in ) exhibit enhanced binding to hydrophobic targets, as seen in related triazolo-thiadiazines .
  • The 2,5-dimethoxy substitution pattern () is associated with improved metabolic stability in heterocyclic drug candidates .

Biological Activity

The compound 2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate (CAS Number: 463959-58-2) is a synthetic derivative characterized by a complex structure that includes both thiazole and triazine moieties. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure

The molecular formula for this compound is C16H12BrN3O5SC_{16}H_{12}BrN_3O_5S. Its structure includes several functional groups that contribute to its biological activity:

  • Bromine atom : often enhances biological activity.
  • Methoxy group : can influence solubility and bioavailability.
  • Thiazole and triazine rings : known for various pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of thiazole and triazine exhibit significant anticancer activity. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines. The biological evaluation of related compounds has demonstrated their effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-468 .

CompoundCell LineIC50 (µM)Reference
2-Bromo CompoundMCF-712.5
2-Bromo CompoundMDA-MB-46815.0

Antimicrobial Activity

Compounds containing thiazole and triazine moieties have also been evaluated for their antimicrobial properties. The presence of the bromine atom in the structure is believed to enhance the antimicrobial efficacy against various bacterial strains .

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16

The mechanism through which this compound exerts its biological effects may involve the disruption of cellular processes in target organisms. For anticancer activity, it is hypothesized that the compound induces apoptosis through pathways involving oxidative stress and DNA damage. Additionally, its antimicrobial action may stem from interference with bacterial cell wall synthesis or function.

Case Studies

  • Antitumor Activity : A study focused on a series of thiazole derivatives showed that modifications at specific positions led to enhanced cytotoxicity against cancer cells. The compound was found to be among the most potent in a series of tested analogs .
  • Antimicrobial Evaluation : In another case study, a similar thiazole-triazine hybrid was tested against a panel of pathogens. Results indicated that the compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
Reactant of Route 2
Reactant of Route 2
2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

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